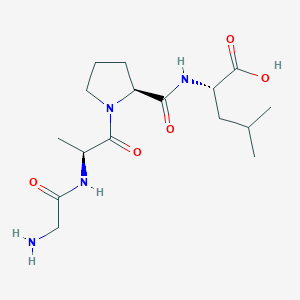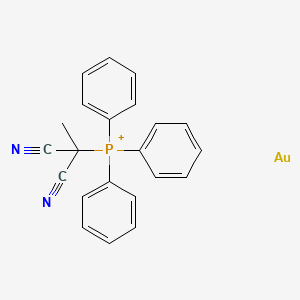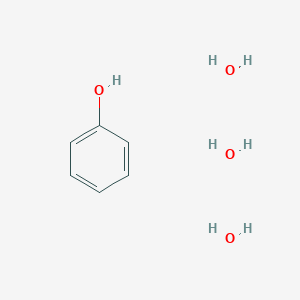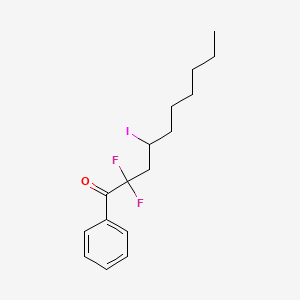![molecular formula C30H27N5O4 B14271232 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base linked to a sugar moiety and a substituted anthracene derivative, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one” involves multiple steps, including the preparation of the purine base, the sugar moiety, and the anthracene derivative, followed by their coupling.
Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. The key steps involve cyclization and functional group transformations to obtain the desired purine structure.
Sugar Moiety Synthesis: The sugar moiety, specifically the oxolane ring, can be synthesized from glucose or other suitable starting materials. The synthesis involves protection and deprotection steps to selectively functionalize the hydroxyl groups.
Anthracene Derivative Synthesis: The anthracene derivative can be synthesized through Friedel-Crafts alkylation or acylation reactions, followed by further functionalization to introduce the methyl and amino groups.
Coupling Reaction: The final step involves coupling the purine base, sugar moiety, and anthracene derivative through glycosylation and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups and the anthracene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups and the anthracene moiety using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the purine base and anthracene moiety. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted purine and anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, DNA binding, and cellular uptake mechanisms. Its structural similarity to nucleotides makes it a valuable tool in molecular biology.
Medicine
The compound has potential applications in drug development, particularly as an anticancer or antiviral agent. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The anthracene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound effective in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one
- **this compound
Uniqueness
The compound’s uniqueness lies in its combination of a purine base, a sugar moiety, and an anthracene derivative. This structure allows it to interact with a wide range of biological targets, making it versatile in scientific research and therapeutic applications. Its ability to undergo various chemical reactions also makes it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C30H27N5O4 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one |
InChI |
InChI=1S/C30H27N5O4/c1-16-18-7-4-5-9-20(18)22(21-11-10-17-6-2-3-8-19(17)26(16)21)13-31-30-33-28-27(29(38)34-30)32-15-35(28)25-12-23(37)24(14-36)39-25/h2-11,15,23-25,36-37H,12-14H2,1H3,(H2,31,33,34,38)/t23-,24+,25+/m0/s1 |
InChI-Schlüssel |
WQVBIILHIMKJCL-ISJGIBHGSA-N |
Isomerische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O)C=CC7=CC=CC=C72 |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O)C=CC7=CC=CC=C72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)



![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

